4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

Catalog No.
S858503
CAS No.
24079-32-1
M.F
C9H10ClN3O2
M. Wt
227.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

CAS Number

24079-32-1

Product Name

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine

IUPAC Name

(6-chloropyrazin-2-yl)-morpholin-4-ylmethanone

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

InChI

InChI=1S/C9H10ClN3O2/c10-8-6-11-5-7(12-8)9(14)13-1-3-15-4-2-13/h5-6H,1-4H2

InChI Key

CECQGRYOHPHEPN-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CN=CC(=N2)Cl

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine is a chemical compound characterized by the molecular formula C9_9H10_{10}ClN3_3O2_2 and a molecular weight of 227.65 g/mol. This compound features a morpholine ring linked to a pyrazine derivative, specifically containing a chloro substituent at the 6-position of the pyrazine ring. Its structural uniqueness contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols, typically employing lithium aluminum hydride as a reducing agent.
  • Substitution: The chlorine atom on the pyrazine ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles with a base, often requiring specific reaction conditions to facilitate the substitution.

Research indicates that 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The compound's mechanism of action typically involves binding to specific enzymes or receptors, potentially inhibiting their catalytic activity by occupying active or allosteric sites. This property makes it a candidate for further investigation in drug development targeting specific biological pathways .

The synthesis of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine generally involves the following steps:

  • Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid and morpholine.
  • Coupling Reaction: These reactants are combined in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond.
  • Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for research applications .

4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Utilized in studies related to enzyme inhibition and understanding protein interactions.
  • Medicine: Investigated for potential pharmaceutical applications targeting specific enzymes or receptors.
  • Industry: Functions as an intermediate in producing agrochemicals and other fine chemicals .

Interaction studies involving 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine focus on its ability to bind with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Specific interactions can be analyzed using techniques such as molecular docking and enzyme assays, providing insights into how this compound may influence biological systems at the molecular level .

Several compounds share structural similarities with 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine, including:

  • 4-[(6-Chloro-2-pyrazinyl)carbonyl]piperidine
  • 4-[(6-Chloro-2-pyrazinyl)carbonyl]pyrrolidine

Uniqueness

The primary distinction of 4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine lies in its morpholine ring, which enhances solubility and stability compared to its analogs. This characteristic makes it particularly valuable for various research and industrial applications, setting it apart from other similar compounds that may lack these beneficial properties .

XLogP3

0.2

Wikipedia

(6-Chloropyrazin-2-yl)(morpholin-4-yl)methanone

Dates

Last modified: 08-16-2023

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